REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13](Cl)=[O:14]>N1C=CC=CC=1>[Cl:8][C:3]1[C:2]([NH:1][C:13](=[O:14])[C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=2[C:10]([F:9])([F:20])[F:21])=[CH:7][CH:6]=[CH:5][N:4]=1
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Name
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|
Quantity
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4.57 g
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Type
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reactant
|
Smiles
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NC=1C(=NC=CC1)Cl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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8.24 g
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Type
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reactant
|
Smiles
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FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After return to room temperature and reaction for 4 hr
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Duration
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4 h
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Type
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CUSTOM
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Details
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the reaction was quenched by water
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Type
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EXTRACTION
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Details
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After extraction three times by ethyl acetate
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Type
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CUSTOM
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Details
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an ethyl acetate layer was collected
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Type
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WASH
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Details
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washed by 1M HCl solution
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Type
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CUSTOM
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Details
|
After drying
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Type
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FILTRATION
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Details
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filtration, concentration, and purification by silicon-gel column
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Name
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|
Type
|
product
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Smiles
|
ClC1=NC=CC=C1NC(C1=C(C=CC=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |